For example, one study describes the synthesis of {[1‐(arylmethyl)piperidin‐4‐yl]oxy}-(trifluoromethyl)‐pyridine derivatives, which are analogs of Ketanserin, a known 5-HT2A receptor antagonist []. In this synthesis, 1-methylpiperidin-4-ol is reacted with 2-chloro-5-(trifluoromethyl)pyridine in the presence of a base to yield the desired 2-[(1-methylpiperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine scaffold.
Another study details the synthesis of a crystalline form of the hemitartrate salt of N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide, which utilizes 2-[(1-Methylpiperidin-4-yl)oxy]pyridine as a central structural motif [, , , , ].
For example, {[1‐(arylmethyl)piperidin‐4‐yl]oxy}-(trifluoromethyl)‐pyridine derivatives were designed as Ketanserin analogs, targeting the 5-HT2A receptor involved in various neurological processes []. Modifications to the core structure of 2-[(1-Methylpiperidin-4-yl)oxy]pyridine in these derivatives influence their binding affinity and selectivity for the target receptor.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4